molecular formula C15H14BrNO2 B5702562 N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide

N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide

Cat. No. B5702562
M. Wt: 320.18 g/mol
InChI Key: GALGCDRXRFDUOY-UHFFFAOYSA-N
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Description

N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide, also known as BBA, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. BBA belongs to the family of benzylphenylacetamides and has been studied extensively for its anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The exact mechanism of action of N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide is not yet fully understood. However, it is believed that N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide exerts its therapeutic effects by modulating various signaling pathways in the body. N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide has been shown to possess various biochemical and physiological effects. N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide has been shown to possess analgesic and antipyretic properties, which may be useful in the treatment of pain and fever. N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide has also been shown to possess anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide has been shown to inhibit the growth of cancer cells and may be useful in the treatment of various types of cancers.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide is its potential therapeutic applications in various fields of medicine. N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide has been shown to possess various pharmacological properties, which make it an attractive candidate for drug development. However, there are also some limitations associated with N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide. The synthesis of N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide is a multi-step process, which may limit its scalability for large-scale production. Additionally, the exact mechanism of action of N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide is not yet fully understood, which may limit its clinical applications.

Future Directions

There are several future directions for the study of N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide. One of the future directions is to further elucidate the mechanism of action of N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide. Understanding the exact signaling pathways modulated by N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide may help in the development of more effective therapeutic strategies. Another future direction is to investigate the potential toxicity of N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide. Although N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide has been shown to possess various pharmacological properties, its potential toxicity needs to be thoroughly investigated before it can be used in clinical settings. Additionally, the potential synergistic effects of N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide with other drugs need to be investigated to explore its full therapeutic potential.

Synthesis Methods

The synthesis of N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide involves a multi-step process that starts with the reaction of 4-bromobenzyl alcohol with 3-hydroxybenzoic acid to form 3-[(4-bromobenzyl)oxy]benzoic acid. The next step involves the reaction of 3-[(4-bromobenzyl)oxy]benzoic acid with acetyl chloride to form N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide. The purity of the synthesized compound is confirmed through various analytical techniques, such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Scientific Research Applications

N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide has been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide has been shown to inhibit the growth of cancer cells and may be useful in the treatment of various types of cancers. In immunology, N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide has been shown to possess anti-inflammatory properties and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

N-[3-[(4-bromophenyl)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-11(18)17-14-3-2-4-15(9-14)19-10-12-5-7-13(16)8-6-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALGCDRXRFDUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-{3-[(4-Bromobenzyl)oxy]phenyl}acetamide

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